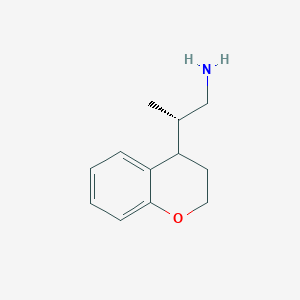

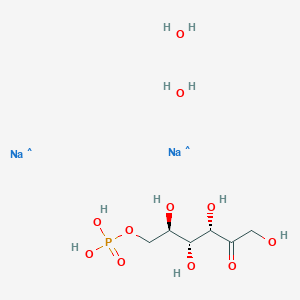

6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate

説明

“6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate” is a glycolytic intermediate produced upon isomerization of glucose-6-phosphate . It is used to characterize enzymes of the glycolytic pathway and differentiate between them . It is also used as an extender in the preparation of semen extenders and as a plasma membrane stabilizer in cryopreserved spermatozoa .

Synthesis Analysis

This compound is produced upon isomerization of glucose-6-phosphate . It can be converted into D-glucose 6-phosphate under the action of phosphoglucose isomerase .Molecular Structure Analysis

The molecular formula of this compound is C6H11Na2O9P . Its molecular weight is 304.1 .Chemical Reactions Analysis

This compound is a glycolytic intermediate that is produced by the isomerization of glucose-6-phosphate . It can be converted into D-glucose 6-phosphate under the action of phosphoglucose isomerase .Physical And Chemical Properties Analysis

This compound is an amorphous powder . It is soluble in water . The solubility in water is 0.1 g/mL, clear to slightly hazy, colorless to faintly yellow . The sodium content is 14.6-15.6% on a dry basis .科学的研究の応用

Glycolysis Research

D-Fructose-6-phosphate: is a key intermediate in the glycolytic pathway. Its role in the isomerization of glucose-6-phosphate makes it a valuable compound for studying the kinetics and regulation of glycolysis . Researchers use it to investigate the efficiency of energy production in cells and to understand how alterations in this pathway can lead to metabolic disorders.

Enzyme Characterization

This compound is used to identify, differentiate, and characterize various enzymes involved in carbohydrate metabolism. For instance, it helps in studying phosphofructokinase , an enzyme that catalyzes the phosphorylation of fructose-6-phosphate in glycolysis .

Drug Discovery

In the field of drug discovery, D-Fructose-6-phosphate serves as a starting point for synthesizing potential inhibitors that can target enzymes of the glycolytic pathway. This is particularly relevant in cancer research, where inhibiting glycolysis can be a strategy to starve cancer cells of energy .

Metabolic Engineering

Metabolic engineers use D-Fructose-6-phosphate to manipulate pathways in microorganisms for the production of biofuels and other valuable chemicals. By altering the levels of this compound, they can redirect fluxes within the cell to enhance the production of desired products .

Diagnostic Marker Development

Researchers are exploring the use of D-Fructose-6-phosphate levels as a diagnostic marker for certain diseases. Changes in its concentration can indicate alterations in metabolic pathways, which can be linked to diseases like diabetes or cancer .

Nutritional Studies

In nutritional science, D-Fructose-6-phosphate is used to study how different diets affect glycolysis and energy metabolism. It helps in understanding the impact of various nutrients on cellular energy levels and metabolic health .

Agricultural Research

Agricultural scientists use D-Fructose-6-phosphate to study carbohydrate metabolism in crops. This research can lead to the development of crop varieties with improved growth rates and better resistance to environmental stress .

Synthetic Biology

In synthetic biology, D-Fructose-6-phosphate is used to construct synthetic pathways in organisms. By integrating it into novel metabolic circuits, scientists can engineer organisms to produce pharmaceuticals, biofuels, and other industrially relevant compounds .

作用機序

Target of Action

The primary target of 6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate, also known as D-Fructose-6-phosphate disodium salt, is a variety of enzymes involved in the glycolytic pathway . These enzymes include phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amidotransferase, and glucosamine-6P synthase .

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. It is produced upon the isomerization of glucose-6-phosphate . The interaction with these enzymes leads to various changes in the metabolic processes, primarily in the glycolytic pathway .

Biochemical Pathways

The compound plays a crucial role in the glycolytic pathway, a critical biochemical pathway for energy production . It is an intermediate product formed by the isomerization of glucose-6-phosphate . The enzymes it interacts with further process it, leading to downstream effects such as the production of ATP, NADH, and pyruvate .

Pharmacokinetics

As a sugar phosphate, it is likely to be highly water-soluble , which could influence its bioavailability.

Result of Action

The action of this compound results in the progression of the glycolytic pathway, leading to the production of energy in the form of ATP . It also contributes to the production of other important biochemical intermediates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and stability . .

Safety and Hazards

特性

InChI |

InChI=1S/C6H13O9P.Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;1H2/t4-,5-,6-;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPJQBAFVAJVRW-CCXTYWFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NaO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate | |

CAS RN |

918149-30-1 | |

| Record name | D-Fructose, 6-(dihydrogen phosphate), sodium salt, hydrate (1:2:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918149-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride](/img/structure/B2848868.png)

![N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2848871.png)

![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2848876.png)

![4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B2848879.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide](/img/structure/B2848883.png)

![5-[5-Chloro-2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2848884.png)